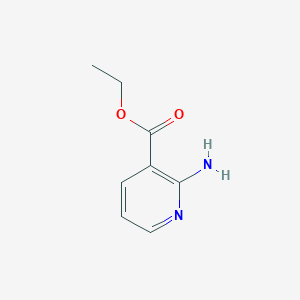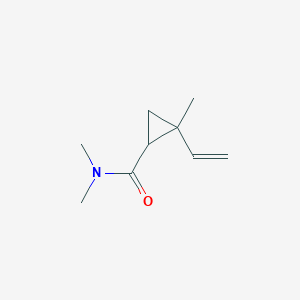
5-Fluoro-2-methyl-1,3-dinitrobenzene
概要
説明
5-Fluoro-2-methyl-1,3-dinitrobenzene is a chemical compound with the linear formula C7H5FN2O4 . It is a pale-yellow to yellow-brown solid .
Synthesis Analysis
The synthesis of related fluorodinitrobenzene compounds involves reactions with a variety of NH-heteroaromatic compounds to yield N-2,4-dinitrophenyl derivatives or charge-transfer complexes. This indicates a general approach that may apply to the synthesis of 5-Fluoro-2-methyl-1,3-dinitrobenzene.Molecular Structure Analysis
The molecular structure of 5-Fluoro-2-methyl-1,3-dinitrobenzene can be represented by the InChI code: 1S/C7H5FN2O4/c1-4-6(9(11)12)2-5(8)3-7(4)10(13)14/h2-3H,1H3 . For compounds similar to 5-Fluoro-2-methyl-1,3-dinitrobenzene, crystallography and spectroscopy (NMR, IR) play crucial roles in confirming their structure.Chemical Reactions Analysis
Oxidative nucleophilic aromatic substitution of hydrogen in nitroaromatics with potassium alkoxides derived from primary, secondary, or tertiary alcohols in the presence of oxygen was achieved . The products showed good reactivity in nucleophilic aromatic substitution of the nitro group with oxygen or nitrogen nucleophiles to access selectively substituted aromatic compounds .Physical And Chemical Properties Analysis
5-Fluoro-2-methyl-1,3-dinitrobenzene is a pale-yellow to yellow-brown solid . The molecular weight of the compound is 200.13 .科学的研究の応用
Synthesis of Indole Derivatives
5-Fluoro-2-methyl-1,3-dinitrobenzene could potentially be used in the synthesis of indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years for their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Biological Potential of Indole Derivatives
The indole scaffold, which can be synthesized using 5-Fluoro-2-methyl-1,3-dinitrobenzene, has been found in many important synthetic drug molecules . These indole derivatives bind with high affinity to multiple receptors, making them useful in developing new therapeutic agents .
Antiviral Activity
Indole derivatives, which can be synthesized using 5-Fluoro-2-methyl-1,3-dinitrobenzene, have shown antiviral activity . For example, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate has shown inhibitory activity against influenza A .
Anti-inflammatory Activity
Indole derivatives have also demonstrated anti-inflammatory activity . This suggests that 5-Fluoro-2-methyl-1,3-dinitrobenzene could potentially be used in the development of new anti-inflammatory drugs .
Anticancer Activity
Indole derivatives have shown anticancer activity . This suggests that 5-Fluoro-2-methyl-1,3-dinitrobenzene could potentially be used in the development of new anticancer drugs .
Antioxidant Activity
Indole derivatives have demonstrated antioxidant activity . This suggests that 5-Fluoro-2-methyl-1,3-dinitrobenzene could potentially be used in the development of new antioxidant drugs .
Safety and Hazards
The safety data sheet for 5-Fluoro-2-methyl-1,3-dinitrobenzene indicates that it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, may cause respiratory irritation, and may cause damage to organs through prolonged or repeated exposure .
作用機序
Target of Action
Nitro compounds, in general, are known to interact with various biological molecules, including proteins and dna .
Mode of Action
In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .
Biochemical Pathways
Nitro compounds can participate in various reactions, including free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
Nitro compounds generally have low volatility and water solubility , which could impact their bioavailability.
Result of Action
Nitro compounds can cause various changes at the molecular level, including the modification of proteins .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Fluoro-2-methyl-1,3-dinitrobenzene. For instance, the compound’s reactivity may be affected by temperature and pH . Additionally, the compound should be handled carefully to avoid release into the environment .
特性
IUPAC Name |
5-fluoro-2-methyl-1,3-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O4/c1-4-6(9(11)12)2-5(8)3-7(4)10(13)14/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLIDVOGSKCTART-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594111 | |
| Record name | 5-Fluoro-2-methyl-1,3-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-methyl-1,3-dinitrobenzene | |
CAS RN |
102735-88-6 | |
| Record name | 5-Fluoro-2-methyl-1,3-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Methyl 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoate](/img/structure/B27255.png)


![2-[2-[2-[2-[bis(carboxymethyl)amino]-5-[hydroxy-(6-nitro-1,3-benzodioxol-5-yl)methyl]phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B27262.png)


